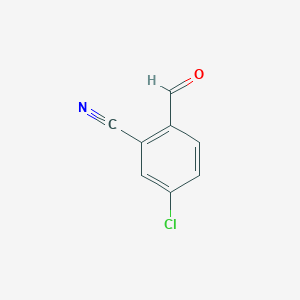

5-Chloro-2-formylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYXNEOSNJICEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604774 | |

| Record name | 5-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-88-8 | |

| Record name | 5-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-formylbenzonitrile

Introduction: The Strategic Importance of 5-Chloro-2-formylbenzonitrile

This compound is a bifunctional aromatic compound of significant interest in the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a nitrile, an aldehyde, and a chloro substituent on a benzene ring, offers a versatile platform for the construction of complex heterocyclic systems. This strategic positioning of reactive and modulating groups makes it a valuable intermediate in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs) for anti-inflammatory and anti-cancer therapies.[1] The inherent reactivity of the aldehyde and nitrile moieties allows for a diverse range of chemical transformations, enabling its use as a foundational building block in organic synthesis.[1][2]

This guide provides a comprehensive overview of a reliable synthetic route to this compound, delves into the critical aspects of its characterization, and discusses its applications, particularly within the context of drug discovery and development.

Synthesis of this compound: A Guided Protocol

The most direct and industrially scalable approach to this compound is the selective oxidation of the corresponding methyl group in the readily available precursor, 5-chloro-2-methylbenzonitrile. This section details a robust protocol for this transformation, emphasizing the rationale behind the choice of reagents and conditions to ensure high yield and purity.

Synthetic Scheme: Oxidation of 5-Chloro-2-methylbenzonitrile

A common and effective method for the conversion of a methyl group on an electron-deficient aromatic ring to an aldehyde is through a multi-step process involving radical bromination followed by hydrolysis.

Caption: Synthetic pathway from 5-chloro-2-methylbenzonitrile.

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-methylbenzonitrile (10.0 g, 66.0 mmol), N-bromosuccinimide (NBS) (12.9 g, 72.6 mmol), and benzoyl peroxide (BPO) (0.80 g, 3.30 mmol) in carbon tetrachloride (150 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-5-chlorobenzonitrile, which can be used in the next step without further purification.

Part B: Synthesis of this compound

-

Reaction Setup: To the crude 2-(bromomethyl)-5-chlorobenzonitrile from the previous step, add a mixture of water (100 mL) and calcium carbonate (13.2 g, 132 mmol).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The hydrolysis is typically complete in 2-4 hours. Monitor the reaction by TLC or GC.

-

Work-up: After cooling to room temperature, extract the reaction mixture with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices

-

Reagents:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine radicals, ideal for benzylic bromination.

-

Benzoyl Peroxide (BPO): BPO acts as a radical initiator, facilitating the formation of the bromine radical from NBS.

-

Calcium Carbonate: This mild base is used to neutralize the hydrobromic acid formed during the hydrolysis step, preventing side reactions.

-

-

Solvent:

-

Carbon Tetrachloride: It is a classic non-polar solvent for radical reactions. Alternatively, other non-polar solvents like cyclohexane can be used.

-

-

Conditions:

-

Reflux: The elevated temperature is necessary to initiate the radical reaction and to drive the hydrolysis to completion.

-

Nitrogen Atmosphere: An inert atmosphere is crucial during the bromination step to prevent unwanted side reactions with atmospheric oxygen.

-

Purification and Characterization: A Self-Validating System

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data.

Purification Protocol

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with cold hexanes.

-

Column Chromatography: For higher purity, the crude product can be purified on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic and Analytical Data

| Technique | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₄ClNO |

| Molecular Weight | 165.58 g/mol [3] |

| Melting Point | 110 - 113 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.4 (s, 1H, -CHO), 8.1 (d, J=2.0 Hz, 1H, Ar-H), 7.9 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.8 (d, J=8.4 Hz, 1H, Ar-H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 189.5 (-CHO), 140.0, 137.5, 136.0, 132.0, 130.0, 117.0 (-CN), 115.0 |

| FTIR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1700 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~830 (C-Cl stretch) |

| Mass Spec. (EI) | m/z 165 (M⁺), 164 (M-H)⁺, 136 (M-CHO)⁺ |

| HPLC Purity | >98% (Typical conditions: C18 column, mobile phase of acetonitrile/water gradient, UV detection at 254 nm) |

Note: NMR chemical shifts are predicted based on the analysis of similar structures and may vary slightly.

Applications in Drug Development and Research

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceutical agents.[1] Its bifunctional nature allows for the construction of fused ring systems through cascade reactions.[2] For instance, it can be utilized in the synthesis of isoindolinones and phthalides, which are privileged scaffolds in medicinal chemistry.

References

An In-depth Technical Guide to 5-Chloro-2-formylbenzonitrile: A Key Intermediate in Pharmaceutical and Materials Science

This guide provides a comprehensive technical overview of 5-Chloro-2-formylbenzonitrile, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, structure, synthesis, reactivity, and applications, grounding all information in established scientific principles and supported by relevant literature.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound (CAS No. 77532-88-8) is an aromatic compound distinguished by the presence of three key functional groups on a benzene ring: a chloro group, a formyl (aldehyde) group, and a nitrile group. This unique trifecta of functionalities, positioned in a specific ortho/para relationship, makes it a highly versatile and valuable building block in organic synthesis. The electron-withdrawing nature of the nitrile and formyl groups, combined with the directing effects of the chlorine atom, offers a rich landscape for a variety of chemical transformations.

Its primary utility is found in the synthesis of complex heterocyclic structures that form the core of many active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents.[1] Beyond pharmaceuticals, its reactivity also lends itself to the creation of specialized polymers and coatings in the field of materials science.[1] This guide aims to provide a detailed exploration of its chemical identity, enabling researchers to fully leverage its synthetic potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 77532-88-8 | [2][3] |

| Molecular Formula | C₈H₄ClNO | [2][3] |

| Molecular Weight | 165.57 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | C1=CC(=C(C=C1Cl)C#N)C=O | [2] |

| Purity | Typically ≥98% | [3] |

| Storage | 2-8°C, under inert atmosphere | [1][2] |

Predicted Physical Properties

While experimentally determined physical properties for this compound are not widely published, data from its close structural analog, 2-Fluoro-5-formylbenzonitrile, provides valuable estimates. The substitution of fluorine with chlorine is expected to increase the melting and boiling points due to the larger atomic size and stronger intermolecular forces of the latter.

| Property | Predicted Value (based on Fluoro-analog) | Source(s) for Analog |

| Melting Point | > 80-84 °C | [4][5][6] |

| Boiling Point | > 215.6 °C | [4] |

| Solubility | Likely soluble in chloroform, methanol | [5][7] |

Structural Elucidation and Spectroscopic Profile

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a prediction of the key spectral features based on its structure and data from analogous compounds.

Caption: 2D Structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.5-8.5 ppm) and one signal for the aldehyde proton at a significantly downfield shift (around 10.0 ppm). The aromatic protons will exhibit coupling patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex, showing eight distinct signals. The nitrile carbon appears around 115-120 ppm, while the aldehyde carbonyl carbon is significantly deshielded, appearing around 190 ppm. The six aromatic carbons will resonate in the 120-140 ppm range, with their precise shifts influenced by the electronic effects of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are expected for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, the aldehyde (C=O) stretch around 1700-1710 cm⁻¹, and C-H stretching of the aldehyde proton around 2820 and 2720 cm⁻¹. The C-Cl bond will show a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

Synthesis and Manufacturing

While multiple synthetic routes to this compound are conceivable, a common and industrially viable approach involves the multi-step synthesis from readily available precursors. A plausible pathway, adapted from methodologies for similar compounds, is outlined below.[8][9]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol describes a plausible laboratory-scale synthesis. Disclaimer: This is a proposed method and should be thoroughly evaluated and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Conversion of 2-Amino-5-chlorobenzonitrile to 5-Chloro-1,2-dicyanobenzene

-

Diazotization: To a stirred suspension of 2-Amino-5-chlorobenzonitrile (1 eq.) in aqueous HCl (3 eq.) at 0-5°C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous cyanide (1.2 eq.) and potassium cyanide (2.4 eq.) in water. Add the cold diazonium salt solution portion-wise to the cyanide solution at room temperature, with vigorous stirring.

-

Work-up: After the addition is complete, heat the mixture at 60°C for 1 hour. Cool to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dinitrile intermediate.

Causality Insight: The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. The use of a copper(I) cyanide catalyst is crucial for this transformation.

Step 2: Selective Reduction to this compound

-

Reaction Setup: Dissolve the crude 5-Chloro-1,2-dicyanobenzene from the previous step in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78°C (dry ice/acetone bath).

-

Reduction: Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq., typically as a 1M solution in toluene or hexanes) dropwise to the stirred solution, maintaining the temperature at -78°C.

-

Quenching and Work-up: After the addition, stir the reaction at -78°C for 1-2 hours. Quench the reaction by the slow addition of methanol, followed by an aqueous acid solution (e.g., 1M HCl). Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Purification: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality Insight: DIBAL-H is a powerful yet selective reducing agent. At low temperatures, it can reduce a nitrile to an imine intermediate, which is then hydrolyzed to an aldehyde upon acidic work-up. This selectivity is key to preventing over-reduction to the corresponding amine or alcohol.

Chemical Reactivity and Synthetic Applications

The dual functionality of the aldehyde and nitrile groups makes this compound a versatile synthon for constructing complex molecular architectures.

Reactions of the Aldehyde Group

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid (5-chloro-2-cyanobenzoic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (5-chloro-2-(hydroxymethyl)benzonitrile) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions. For instance, it can undergo Knoevenagel condensation with active methylene compounds like malononitrile in the presence of a base to form α,β-unsaturated dinitriles.[10] It also participates in Wittig reactions to form alkenes and serves as a substrate for the formation of imines and oximes.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide, respectively.

-

Reduction: The nitrile can be reduced to a primary amine (2-aminomethyl-5-chlorobenzaldehyde, with protection of the aldehyde group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cyclization Reactions: The nitrile group is often a key participant in intramolecular cyclization reactions, especially when a nucleophilic group is generated at the ortho position (the formyl group or its derivatives). This is a common strategy in the synthesis of nitrogen-containing heterocycles.[11]

Reaction Mechanism: Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel condensation.

Applications in Drug Discovery and Development

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, and this compound serves as a crucial starting material for more complex drug candidates.[1] Its structure allows for the systematic introduction of various pharmacophores.

-

Scaffold for Heterocycle Synthesis: The ortho-formyl and cyano groups are perfectly positioned for domino or cascade reactions to build fused heterocyclic systems, such as isoindolinones and quinazolinones, which are common cores in many biologically active molecules.[11]

-

Intermediate for API Synthesis: It is cited as a key intermediate in the synthesis of APIs for anti-inflammatory and anti-cancer therapies.[1] The chlorine atom can modulate the electronic properties and lipophilicity of the final molecule, potentially improving its pharmacokinetic profile.

-

Precursor for Targeted Inhibitors: Many modern therapeutics, such as kinase inhibitors, rely on specific molecular scaffolds to achieve high potency and selectivity. The versatility of this compound allows for its incorporation into synthetic routes targeting such complex molecules.

Safety and Handling

As with any active chemical reagent, proper handling and safety precautions are paramount. The following information is based on data for this compound and closely related compounds.[2][12]

GHS Hazard Classification

-

Pictograms:

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The recommended storage temperature is between 2-8°C.[1][2]

Conclusion

This compound is a compound of significant strategic value in modern organic synthesis. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex molecules, particularly in the pharmaceutical industry. By understanding its physicochemical properties, synthetic pathways, and reactivity, researchers can effectively utilize this building block to advance the frontiers of drug discovery and materials science. This guide serves as a foundational resource to support and inspire such endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. achmem.com [achmem.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. echemi.com [echemi.com]

- 5. 2-FLUORO-5-FORMYLBENZONITRILE CAS#: 218301-22-5 [m.chemicalbook.com]

- 6. 2-フルオロ-5-ホルミルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

A Spectroscopic Guide to 5-Chloro-2-formylbenzonitrile: Structure Elucidation and Data Interpretation

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern pharmaceutical and materials science, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 5-Chloro-2-formylbenzonitrile, a versatile intermediate in the synthesis of bioactive compounds, a thorough understanding of its structural and electronic properties is paramount. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights presented herein are intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular confirmation and purity assessment.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique arrangement of functional groups on a benzene ring: a nitrile (-C≡N), a formyl (-CHO), and a chloro (-Cl) group. This substitution pattern gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. The strategic placement of these groups, particularly the electron-withdrawing nitrile and formyl groups, significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR spectra.

Molecular Diagram

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons. Due to the electron-withdrawing nature of the formyl and nitrile groups, all aromatic protons will be shifted downfield (to a higher ppm value) compared to benzene (7.34 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

Data Interpretation and Analysis

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | ~10.0 | Singlet (s) | - |

| H-3 | ~7.9 | Doublet (d) | ~8.0 |

| H-4 | ~7.8 | Doublet of doublets (dd) | ~8.0, ~2.0 |

| H-6 | ~8.1 | Doublet (d) | ~2.0 |

-

Aldehydic Proton: The proton of the formyl group is highly deshielded and appears as a sharp singlet significantly downfield, typically around 10.0 ppm.

-

Aromatic Protons: The three aromatic protons will appear in the range of 7.8-8.1 ppm. The exact positions and splitting patterns are dictated by their coupling with neighboring protons. H-6 is expected to be the most downfield due to the ortho-nitrile group. It will appear as a doublet due to coupling with H-4. H-3 will be a doublet due to coupling with H-4. H-4 will appear as a doublet of doublets, being coupled to both H-3 and H-6.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Similar to ¹H NMR, with referencing to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Data Interpretation and Analysis

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~190 |

| Aromatic C-Cl | ~138 |

| Aromatic C-CHO | ~135 |

| Aromatic C-CN | ~115 |

| Nitrile C≡N | ~117 |

| Aromatic C-H (x3) | 130-140 |

-

Carbonyl Carbon: The carbon of the formyl group is the most deshielded carbon and will appear significantly downfield, around 190 ppm.

-

Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-120 ppm region.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-Cl, C-CHO, C-CN) will have their resonances shifted to different extents. The remaining three aromatic C-H carbons will appear in the 130-140 ppm range.

NMR Workflow Diagram

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background scan and ratio it against the sample scan.

Data Interpretation and Analysis

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Nitrile C≡N | 2240-2220 | Stretching |

| Aldehyde C=O | 1715-1695 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

The IR spectrum will be dominated by a strong, sharp absorption band for the nitrile group around 2230 cm⁻¹ and a strong absorption for the carbonyl group of the aldehyde around 1700 cm⁻¹. The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region will confirm the aromatic nature of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Analysis

The molecular formula of this compound is C₈H₄ClNO, with a monoisotopic mass of approximately 165.00 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 165. Due to the presence of chlorine, an M+2 peak at m/z 167 will also be observed with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of -CHO (formyl radical): A significant fragment at m/z 136 ([M-29]⁺) is expected from the loss of the formyl radical.

-

Loss of -Cl (chlorine radical): A fragment at m/z 130 ([M-35]⁺) may be observed.

-

Loss of -HCN: Fragmentation may also involve the loss of hydrogen cyanide from the benzonitrile ring, leading to further daughter ions.

-

Mass Spectrometry Fragmentation Diagram

An In-depth Technical Guide to the Reactivity and Electronic Effects of 5-Chloro-2-formylbenzonitrile

Abstract

5-Chloro-2-formylbenzonitrile is a multifunctional aromatic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Its unique substitution pattern, featuring a chloro, a formyl, and a cyano group on a benzene ring, imparts a rich and nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic effects governing the molecule's behavior and explores its reactivity in a variety of key chemical transformations. By examining established principles of physical organic chemistry and drawing insights from analogous systems, this document aims to serve as a valuable resource for the strategic utilization of this compound in the synthesis of complex molecular architectures, including novel pharmaceutical and agrochemical agents.[1]

Molecular Structure and Electronic Landscape

This compound possesses a fascinating electronic architecture arising from the interplay of its three distinct substituents. Understanding these electronic effects is paramount to predicting the molecule's reactivity.

The chloro, formyl, and cyano groups are all electron-withdrawing in nature, albeit through different mechanisms. This collective electron withdrawal significantly deactivates the benzene ring towards electrophilic aromatic substitution.

-

Inductive Effects (-I): The electronegative chlorine atom withdraws electron density from the ring through the sigma bond.[2][3][4] Similarly, the oxygen and nitrogen atoms in the formyl and cyano groups, respectively, exert a strong inductive pull.

-

Resonance Effects (-M/-R): Both the formyl and cyano groups are powerful resonance-withdrawing groups. They delocalize the pi-electrons of the aromatic ring onto the substituent, creating a partial positive charge on the ring, particularly at the ortho and para positions relative to themselves.[2] The chlorine atom, while inductively withdrawing, can donate a lone pair of electrons through resonance (+R), which directs electrophiles to the ortho and para positions, though its deactivating inductive effect is dominant.[5][6]

This combination of strong inductive and resonance withdrawal by the formyl and cyano groups renders the aromatic ring electron-deficient, which is a key determinant of its reactivity.

Reactivity of the Aromatic Ring

The electron-poor nature of the benzene ring in this compound dictates its susceptibility to different types of aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (formyl and cyano) ortho and para to the chlorine atom makes the ring highly activated towards nucleophilic aromatic substitution (SNAr).[7][8][9][10] The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[8][10] This makes the chloro substituent a viable leaving group for displacement by various nucleophiles.

Typical Nucleophiles for SNAr on Activated Aryl Halides:

| Nucleophile | Product Type |

| Alkoxides (RO⁻) | Aryl ethers |

| Amines (RNH₂) | Aryl amines |

| Thiolates (RS⁻) | Aryl thioethers |

| Azides (N₃⁻) | Aryl azides |

Experimental Protocol: A General Procedure for SNAr with an Amine

A representative protocol based on reactions with similar activated aryl chlorides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Cycloaddition - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-formylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. Bifunctional molecules, which possess multiple reactive centers, serve as invaluable linchpins in the construction of complex molecular architectures. 5-Chloro-2-formylbenzonitrile, a seemingly simple aromatic compound, embodies this principle. Its strategic arrangement of a nitrile, an aldehyde, and a chloro substituent on a benzene ring offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application as a key intermediate in the synthesis of pharmaceutically relevant compounds.[1]

Core Molecular Attributes of this compound

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key physicochemical and structural characteristics of this compound.

Identification and Structural Formula

-

Chemical Name: this compound

-

CAS Number: 77532-88-8

-

Molecular Formula: C₈H₄ClNO

-

Molecular Weight: 165.58 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C=C1Cl)C#N)C=O

The molecule's structure is characterized by a benzene ring substituted with a chlorine atom at position 5, a formyl (aldehyde) group at position 2, and a nitrile group at position 1. The ortho positioning of the formyl and nitrile groups is a key feature that dictates its reactivity, particularly in cyclization reactions.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Physical State | Solid | Assumed based on typical benzonitriles |

| Purity | ≥98% | [1][2] |

| Storage Conditions | 2-8°C, under inert gas atmosphere | [2] |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically for specific batches.

Synthesis of this compound: A Methodological Overview

A potential synthetic workflow is outlined below. This proposed pathway is based on established organic chemistry principles and published methods for similar molecules.

Caption: A proposed synthetic pathway for this compound.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the aldehyde, the nitrile, and the chloro substituent. The interplay between these groups allows for a diverse range of chemical transformations.

The Aldehyde Group: A Gateway to Molecular Complexity

The formyl group is a highly versatile functional group, participating in a wide array of reactions, including:

-

Nucleophilic Addition: It readily reacts with nucleophiles such as Grignard reagents, organolithium compounds, and enolates, enabling carbon-carbon bond formation.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to secondary and tertiary amines.

-

Wittig Reaction: Conversion to alkenes is a standard transformation.

-

Condensation Reactions: It can undergo condensation with active methylene compounds.

The Nitrile Group: A Precursor to Diverse Functionalities

The nitrile group can be transformed into several other functional groups, including:

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Reduction of the nitrile yields a primary amine.

-

Cycloadditions: The nitrile group can participate in cycloaddition reactions.

The Ortho-Formylbenzonitrile Motif: A Platform for Cascade Reactions

The proximate positioning of the aldehyde and nitrile groups is the most significant feature of this molecule's reactivity. This arrangement facilitates intramolecular reactions and cascade sequences, most notably in the synthesis of isoindolinones.[3] In these reactions, an initial nucleophilic attack on the aldehyde is followed by an intramolecular cyclization onto the nitrile group, often under basic or metal-catalyzed conditions.[4][5][6] This provides a streamlined approach to a class of heterocyclic compounds with significant biological activity.

Caption: Generalized workflow for the synthesis of isoindolinones.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key building block in the synthesis of more complex molecules, particularly for the development of novel therapeutic agents.[1] Its utility is especially noted in the fields of oncology and anti-inflammatory drug discovery.

While specific drug candidates derived from this exact starting material are not detailed in the available literature, its structural motifs are present in a range of biologically active compounds. The isoindolinone core, readily accessible from 2-formylbenzonitriles, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

The chloro-substituent can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially enhancing binding affinity or metabolic stability.

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H402: Harmful to aquatic life.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

General Experimental Workflow for a Condensation Reaction

The following is a generalized, illustrative protocol for a Knoevenagel condensation reaction, a common transformation for aromatic aldehydes.

Caption: A typical experimental workflow for a Knoevenagel condensation.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for synthetic and medicinal chemists. Its trifunctional nature provides multiple avenues for the construction of complex molecular scaffolds, most notably the pharmaceutically relevant isoindolinone core. While detailed, publicly accessible data on its synthesis and specific applications are somewhat limited, the principles of its reactivity are well-established within the broader context of organic chemistry. As the demand for novel heterocyclic compounds in drug discovery continues to grow, it is anticipated that the utility of strategically functionalized reagents like this compound will become increasingly prominent. Further research into its applications is warranted and is likely to unveil new opportunities for the development of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-Chloro-2-formylbenzonitrile: A Technical Guide for Researchers

Abstract

In the realm of drug discovery and organic synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation, and bioavailability. 5-Chloro-2-formylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and functional materials, presents a unique solubility profile dictated by its trifunctional aromatic structure. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents. In the absence of extensive published quantitative data, this guide leverages foundational principles of physical chemistry and comparative analysis of analogous structures to offer reliable solubility predictions. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate accurate data tailored to their specific applications.

Introduction: The Significance of this compound and Its Solubility

This compound is an aromatic compound characterized by the presence of a chloro, a formyl (aldehyde), and a nitrile (cyano) group attached to a benzene ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and material science. The solubility of this compound is a critical parameter that influences its utility in various applications. For instance, in drug development, solubility directly impacts absorption, distribution, metabolism, and excretion (ADME) properties. In synthetic chemistry, solvent selection is paramount for reaction kinetics, purification, and crystallization processes. A thorough understanding of its solubility behavior is therefore not merely academic but a practical necessity for scientists and researchers.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The overall polarity and hydrogen-bonding capability of this compound are a composite of the contributions from its three functional groups and the aromatic ring.

-

The Benzene Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.

-

The Chloro Group (-Cl): The chlorine atom is electronegative, inducing a dipole moment and making the molecule polar. However, it is a weak hydrogen bond acceptor and contributes to the molecule's overall lipophilicity. Chlorinated aromatic compounds generally exhibit low aqueous solubility.[1][2]

-

The Formyl Group (-CHO): The aldehyde group is polar due to the electronegative oxygen atom and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents.[3][4]

-

The Nitrile Group (-C≡N): The cyano group is strongly polar and a good hydrogen bond acceptor, which can promote solubility in polar solvents.[5][6]

The interplay of these functional groups results in a molecule with a significant dipole moment but limited hydrogen bond donating ability. Therefore, its solubility will be highest in solvents that can accommodate its polar nature, particularly polar aprotic solvents, while its nonpolar aromatic ring will allow for some solubility in less polar environments.

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical principles and qualitative solubility data for analogous compounds such as dichlorobenzenes, chlorobenzaldehydes, and benzonitriles, a predictive solubility profile for this compound has been compiled.[3][7][8][9][10][11][12][13][14] These predictions are intended as a guide for solvent screening and experimental design.

| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale |

| Nonpolar Solvents | ||||

| Alkanes | Hexane, Heptane | 0.1 | Insoluble to Low | The high polarity of the nitrile and formyl groups outweighs the nonpolar nature of the benzene ring. |

| Aromatic Hydrocarbons | Toluene, Benzene | 2.4 - 2.7 | Medium | The aromatic ring of the solute can interact favorably with the aromatic solvent. Benzonitrile and dichlorobenzenes show good solubility in benzene.[9][12] |

| Moderately Polar Solvents | ||||

| Chlorinated Solvents | Dichloromethane, Chloroform | 3.1 - 4.1 | Medium to High | The polar C-Cl bonds in the solvent can interact with the polar functional groups of the solute. Dichlorobenzenes are soluble in chloroform.[7][9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 2.8 - 4.0 | Medium to High | These solvents can act as hydrogen bond acceptors for the formyl group and can solvate the polar regions of the molecule. Benzaldehyde is highly soluble in diethyl ether.[3] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | 4.7 - 5.1 | High | These polar aprotic solvents are excellent at solvating polar molecules without strong hydrogen bonding. Benzonitrile is very soluble in acetone. 4-chlorobenzaldehyde and dichlorobenzenes are also soluble in acetone.[8][12] |

| Esters | Ethyl Acetate | 4.4 | Medium to High | Similar to ketones, esters are effective polar aprotic solvents. 4-chlorobenzaldehyde is soluble in ethyl acetate.[7] |

| Polar Protic Solvents | ||||

| Alcohols | Methanol, Ethanol, Isopropanol | 3.9 - 5.1 | Medium | Alcohols can act as both hydrogen bond donors and acceptors. While the formyl and nitrile groups can accept hydrogen bonds, the overall molecule cannot donate them, which may limit solubility compared to polar aprotic solvents. Dichlorobenzenes and 4-chlorobenzaldehyde are soluble in ethanol.[9][11] |

| Polar Aprotic Solvents | ||||

| Nitriles | Acetonitrile | 5.8 | Medium to High | The "like dissolves like" principle suggests good solubility due to the presence of the nitrile group in both solute and solvent. 4-chlorobenzonitrile is soluble in acetonitrile.[13] |

| Amides | N,N-Dimethylformamide (DMF) | 6.4 | High | DMF is a highly polar aprotic solvent capable of solvating a wide range of polar organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a very strong polar aprotic solvent and is expected to effectively dissolve this compound. 4-chlorobenzonitrile is soluble in DMSO.[13] |

| Aqueous Solvents | ||||

| Water | Water | 10.2 | Insoluble | The large, nonpolar aromatic ring and the lack of strong hydrogen bond donating capabilities lead to poor solubility in water. Analogous compounds like dichlorobenzenes and 4-chlorobenzaldehyde are reported as insoluble or practically insoluble in water.[8][9][11] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is essential. The isothermal saturation method is a robust and widely accepted technique.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis (using HPLC as an example):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Injection: Dilute the filtered supernatant with a known factor to bring the concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a robust predictive framework can be established through the application of fundamental chemical principles and comparative analysis of structurally similar molecules. This guide provides researchers with a strong starting point for solvent selection, predicting high solubility in polar aprotic solvents like acetone, DMF, and DMSO, and moderate solubility in various other organic solvents, with insolubility in water. For applications requiring precise solubility values, the detailed isothermal saturation protocol outlined herein offers a reliable and reproducible method for generating high-quality experimental data. This combined theoretical and practical approach empowers scientists to confidently navigate the solubility landscape of this important chemical intermediate, facilitating its effective use in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. quora.com [quora.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 1,4-Dichlorobenzene | 106-46-7 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benzonitrile [chemister.ru]

- 12. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]

- 14. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-formylbenzonitrile: Emergence, Synthesis, and Applications

Abstract

5-Chloro-2-formylbenzonitrile, identified by CAS number 77532-88-8, is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique trifunctional nature—featuring a nitrile, an aldehyde, and a chloro group—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the developmental history, key synthetic methodologies, physicochemical properties, and principal applications of this important intermediate, with a focus on its role in the pharmaceutical and materials science sectors.

Developmental History and Emergence

Unlike compounds discovered in nature, the history of this compound is intrinsically linked to the advancement of synthetic chemistry and the demand for specialized intermediates in industrial applications. While a singular "discovery" event is not documented, its emergence can be traced through the patent literature of the late 1970s and early 1980s, a period marked by intense research into halogenated benzonitriles for agrochemical and pharmaceutical development.

The strategic placement of the chloro, formyl, and cyano groups creates a molecule with distinct reactive sites, allowing for sequential and regioselective modifications. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The aldehyde is a handle for condensation reactions, reductive aminations, and oxidations. The chloro-substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions. This inherent utility drove its synthesis and eventual commercial availability as a valuable reagent for fine chemical manufacturing.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 77532-88-8 | |

| Molecular Formula | C₈H₄ClNO | |

| Molecular Weight | 165.58 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Typically a solid (e.g., off-white to yellow powder) | Inferred |

| Storage Conditions | 2-8°C, under inert gas atmosphere |

Note: Specific melting and boiling points are not consistently reported across publicly available safety and technical data sheets.

Core Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, scalability, and economic feasibility. The most logical and industrially relevant strategies involve the functionalization of a pre-existing benzene ring.

Route 1: Oxidation of 5-Chloro-2-methylbenzonitrile

A common and direct method involves the oxidation of the methyl group of 5-chloro-2-methylbenzonitrile. This multi-step process typically proceeds via a brominated intermediate, which is then hydrolyzed and oxidized.

Workflow Overview:

-

Radical Bromination: The methyl group of 5-chloro-2-methylbenzonitrile is selectively brominated using a radical initiator like N-bromosuccinimide (NBS) to form 2-(bromomethyl)-5-chlorobenzonitrile.

-

Hydrolysis: The resulting benzylic bromide is hydrolyzed to the corresponding alcohol, 5-chloro-2-(hydroxymethyl)benzonitrile.

-

Oxidation: The alcohol is then oxidized to the target aldehyde, this compound, using a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). This final step is crucial for preventing over-oxidation to the carboxylic acid.

Detailed Protocol: Oxidation of 5-Chloro-2-(hydroxymethyl)benzonitrile

This protocol details the final, critical oxidation step. The synthesis of the precursor alcohol is a standard procedure readily accessible in organic chemistry literature.

Objective: To synthesize this compound via the oxidation of 5-chloro-2-(hydroxymethyl)benzonitrile.

Materials:

-

5-chloro-2-(hydroxymethyl)benzonitrile (1 equivalent)

-

Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Celatom or Celite®

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-(hydroxymethyl)benzonitrile in anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add pyridinium chlorochromate (PCC) portion-wise. Causality Note: Portion-wise addition is critical to control the exothermic nature of the reaction and maintain a consistent temperature, preventing side-product formation.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, dilute the reaction mixture with additional DCM. Filter the suspension through a pad of silica gel or Celite® to remove the chromium by-products. Wash the filter pad with DCM to ensure complete recovery of the product.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Route 2: Cyanation of 2-Chloro-4-formylbenzaldehyde

An alternative strategy involves the introduction of the nitrile group onto a pre-functionalized aldehyde. The Rosenmund–von Braun reaction is a classic method for this transformation.

Workflow Overview:

-

Starting Material: 2-Chloro-4-formylbenzaldehyde serves as the substrate.

-

Cyanation: The chloro-substituent is displaced by a cyanide anion using a cyanide source, typically copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures. Causality Note: The use of a copper catalyst is essential to facilitate the nucleophilic aromatic substitution, which is otherwise difficult on an unactivated aryl halide.

This route is often effective but can require harsh reaction conditions and the use of highly toxic cyanide reagents, necessitating stringent safety protocols.

Key Applications in Research and Industry

The utility of this compound stems from its capacity to serve as a versatile scaffold in the synthesis of high-value chemicals.

Pharmaceutical Synthesis

This compound is a key intermediate in the production of Active Pharmaceutical Ingredients (APIs). Its structure is incorporated into molecules designed as anti-inflammatory and anti-cancer agents. While its direct presence in final drug structures is less common, its fluorinated analog, 2-fluoro-5-formylbenzonitrile, is a well-documented precursor in the synthesis of the PARP inhibitor Olaparib , a groundbreaking targeted cancer therapy. The synthetic logic and reaction pathways used for the fluoro-analog are often directly applicable to this compound for creating structurally similar compounds.

Agrochemical Development

In the agrochemical industry, it is used to develop new herbicides and pesticides. The presence of the halogen and nitrile groups can enhance the

5-Chloro-2-formylbenzonitrile: A Nexus for Innovation in Medicinal Chemistry and Materials Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-formylbenzonitrile stands as a pivotal building block in contemporary organic synthesis, prized for its unique trifunctional architecture. This guide provides an in-depth exploration of its reactivity and delineates key research trajectories. We will delve into its application in the synthesis of high-value heterocyclic scaffolds for medicinal chemistry and its potential in the creation of novel functional materials. By elucidating the mechanistic rationale behind experimental designs and providing actionable protocols, this document serves as a comprehensive resource for unlocking the vast potential of this versatile molecule.

Core Principles: The Strategic Reactivity of this compound

The synthetic utility of this compound arises from the distinct and addressable reactivity of its three functional groups: the aldehyde, the nitrile, and the chloro substituent. The strategic placement of these groups on the aromatic ring allows for a diverse and sequential series of chemical transformations.

-

The Aldehyde (Formyl Group): As an electrophilic center, the aldehyde readily undergoes nucleophilic addition and condensation reactions.[1][2][3] This functionality is a gateway to a vast array of molecular complexity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which reduces the electrophilicity of the carbonyl carbon.[2][3]

-

The Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[4][5][6][7] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.[4]

-

The Chloro Substituent: The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) or engaged in various palladium-catalyzed cross-coupling reactions.[8][9][10][11] The presence of electron-withdrawing groups, such as the nitrile and formyl moieties, activates the aromatic ring for nucleophilic attack, particularly at positions ortho and para to these groups.[12][13][14]

Potential Research Areas and Applications

The unique chemical properties of this compound make it a valuable precursor in several cutting-edge research areas.[15]

2.1. Medicinal Chemistry: A Scaffold for Drug Discovery

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds, positioning it as a key intermediate in drug discovery programs.[15]

2.1.1. Synthesis of Quinazolines and Quinazolinones:

Quinazoline and quinazolinone cores are found in a wide range of pharmaceuticals exhibiting anticancer, anti-inflammatory, and antiviral activities.[16] this compound is an ideal starting material for the construction of these heterocyclic systems. For instance, condensation with 2-aminobenzonitriles can lead to the formation of quinazoline derivatives.[16][17][18][19]

Experimental Protocol: Synthesis of a Dihydroquinazoline Derivative

Objective: To synthesize a dihydroquinazoline derivative from this compound and 2-aminobenzylamine.

Materials:

-

This compound

-

2-Aminobenzylamine

-

Ethanol

-

Glacial Acetic Acid (catalytic)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add 2-aminobenzylamine (1.1 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the product by NMR, IR, and mass spectrometry.

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of the primary amine of 2-aminobenzylamine on the aldehyde of this compound, forming a Schiff base intermediate. Subsequent intramolecular cyclization affords the dihydroquinazoline product.[20]

2.1.2. Development of Novel Kinase Inhibitors:

The versatility of this compound allows for the synthesis of diverse heterocyclic scaffolds that can be elaborated into potent and selective kinase inhibitors. The chloro group, in particular, can be functionalized using cross-coupling reactions to introduce moieties that target the ATP-binding site of kinases.[9][10][11]

Workflow for Kinase Inhibitor Development:

Caption: A logical workflow for the development of kinase inhibitors.

2.2. Materials Science: Precursor to Functional Organic Materials

The reactivity of this compound can be harnessed to synthesize novel organic materials with tailored electronic and photophysical properties.

2.2.1. Synthesis of Conjugated Polymers:

The aldehyde and chloro functionalities can serve as handles for polymerization. For example, Horner-Wadsworth-Emmons or Wittig reactions at the aldehyde can introduce vinylene linkages, while Suzuki or Stille cross-coupling at the chloro position can be used for the synthesis of conjugated polymers for applications in organic electronics.

Hypothetical Polymer Properties:

| Polymer Synthesis Route | Expected Conjugation Length | Potential Application |

| Suzuki Polycondensation | High | Organic Photovoltaics (OPVs) |

| Horner-Wadsworth-Emmons Polymerization | Moderate to High | Organic Light-Emitting Diodes (OLEDs) |

| Stille Polycondensation | High | Organic Field-Effect Transistors (OFETs) |

Key Synthetic Transformations

A thorough understanding of the key reactions of this compound is crucial for its effective utilization in synthesis.

3.1. Reactions involving the Aldehyde Group

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to yield substituted benzylamines.

-

Wittig Reaction: Formation of alkenes via reaction with phosphoranes.[2]

-

Grignard Reaction: Addition of organomagnesium halides to produce secondary alcohols.[21]

3.2. Reactions involving the Nitrile Group

-

Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.[5][6]

-

Reduction: Transformation to a primary amine using strong reducing agents like LiAlH₄.[6][7]

-

Reaction with Organometallics: Addition of Grignard or organolithium reagents to form ketones after hydrolysis.[5][6]

3.3. Reactions involving the Chloro Group

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles, such as alkoxides, thiolates, and amines.[8][13][22]

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki Coupling: C-C bond formation with boronic acids.[10]

-

Buchwald-Hartwig Amination: C-N bond formation with amines.

-

Sonogashira Coupling: C-C bond formation with terminal alkynes.

-

Sequential Reaction Workflow:

Caption: A workflow for the sequential functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its unique trifunctional nature allows for a wide range of selective transformations, enabling the synthesis of complex molecular architectures. The strategic application of modern synthetic methodologies to this starting material will undoubtedly continue to fuel innovation and discovery in diverse scientific fields.

References

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. This compound [myskinrecipes.com]

- 16. mdpi.com [mdpi.com]

- 17. Quinazoline synthesis [organic-chemistry.org]

- 18. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-2-formylbenzonitrile

This guide provides an in-depth analysis of the safety protocols and handling precautions for 5-Chloro-2-formylbenzonitrile (CAS No. 77532-88-8), a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals actively engaged in the use of this compound.

Understanding the Hazard Profile

This compound is a solid crystalline compound that presents multiple health hazards upon exposure.[2] A thorough understanding of its toxicological and physicochemical properties is the foundation of a robust safety strategy. The causality behind stringent handling protocols stems from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification and Associated Risks

The compound is classified with multiple hazard statements, indicating risks associated with various routes of exposure. The primary hazards are summarized in the table below. The "Warning" signal word underscores the need for caution during handling.[3][4]

| Hazard Class | GHS Hazard Statement | Implication for Researchers |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[3][4] | Ingestion can lead to significant adverse health effects. Accidental ingestion must be strictly prevented through engineering controls and good laboratory practices. |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | Skin absorption is a viable route of exposure. Protective gloves and clothing are mandatory to prevent systemic toxicity. |

| Skin Irritation | H315: Causes skin irritation.[3] | Direct contact can cause local inflammation and irritation. Prolonged or repeated exposure should be avoided. |

| Serious Eye Irritation | H319: Causes serious eye irritation.[3] | The compound can cause significant damage to the eyes upon contact. Eye protection is non-negotiable. |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[3] | Inhalation of dust or aerosols can be toxic. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood. |

This table synthesizes data from multiple sources to provide a clear overview of the primary hazards.

The logic of a multi-faceted personal protective equipment (PPE) strategy is directly derived from these classifications. Each piece of PPE is a barrier against a specific, identified route of exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A self-validating safety system relies on a hierarchy of controls, prioritizing engineering solutions over personal protective measures. The following protocols are designed to minimize the risk of exposure.

Primary Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood.[5] This containment strategy is crucial for preventing the inhalation of airborne particles. The fume hood's airflow dynamics ensure that any dust generated is drawn away from the operator's breathing zone. Furthermore, eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][6]

Mandatory Personal Protective Equipment (PPE)

Where engineering controls cannot eliminate all risks, a comprehensive PPE regimen is required. The selection of appropriate PPE is a critical experimental choice, directly mitigating the hazards identified in the GHS classification.

-

Eye and Face Protection: Chemical safety goggles that comply with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[5][7] A face shield should be considered when there is a significant risk of splashing.

-

Skin Protection:

-